ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate
Description
Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core with an amino group at position 3 and an ethyl ester at position 2. The furo[3,2-c]pyridine scaffold distinguishes it from other isomers (e.g., [2,3-b], [2,3-c]) by the orientation of the fused furan and pyridine rings. This structural arrangement impacts electronic properties, solubility, and reactivity, making it valuable in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCXHESHLFYDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Reaction with Ethyl Propiolate
The iodopyridine derivative (1) reacts with ethyl propiolate (HC≡C-COOEt) under Sonogashira conditions:
This forms an alkynylated intermediate (2), which undergoes spontaneous base-induced cyclization to yield ethyl furo[3,2-c]pyridine-2-carboxylate (3). The 5-endo-dig cyclization proceeds via nucleophilic attack of the pyridine oxygen on the alkyne, forming the furan ring.
| Step | Reaction Component | Conditions | Yield |
|---|---|---|---|
| 1 | Sonogashira Coupling | Pd/Cu, DMF, 70°C, 12 h | 75% |
| 2 | Cyclization | KCO, MeOH, reflux | 85% |
Functionalization to Introduce the Amino Group
The amino group at position 3 is introduced via palladium-catalyzed amination of a halogenated intermediate. If the cyclized product (3) contains a halogen (e.g., iodide) at position 3, it reacts with ammonia or an amine source under Buchwald-Hartwig conditions:
This step achieves yields >90% for analogous compounds.
Direct Amination via Nitration-Reduction
An alternative route involves nitrating the furopyridine core followed by reduction to the amine. Adapted from urea-protected nitration methods, this approach ensures regioselectivity.
Nitration of Furopyridine Intermediate
The ethyl furo[3,2-c]pyridine-2-carboxylate (3) is nitrated using HNO-HSO at 0°C, targeting position 3. Urea protection, as demonstrated in pyridine nitration, enhances selectivity:
Reduction of Nitro Group
The nitro derivative (4) is reduced to the amine using H/Pd-C in ethanol or SnCl-HCl:
Michael Addition-Based Synthesis
A third method, inspired by CN104974086A, employs a Michael addition between 3-aminopyridine and ethyl acrylate. While originally used for ethyl 3-(pyridin-2-ylamino)propionate, this strategy can be adapted for furopyridines by pre-forming the ring system.
Ring Formation Prior to Amination
-
Furopyridine Synthesis : As in Section 1.
-
Amino Group Introduction : Reacting the esterified furopyridine with 3-aminopyridine under acidic conditions (acetic acid, 80°C, 12 h).
| Component | Role | Conditions | Yield |
|---|---|---|---|
| Ethyl acrylate | Michael acceptor | AcOH, 80°C | 70% |
| 3-Aminopyridine | Nucleophile | 12 h stirring |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sonogashira + Amination | High regioselectivity, scalable | Requires halogenated intermediates | 75–90% |
| Nitration-Reduction | Avoids Pd catalysts | Multi-step, harsh nitration conditions | 80–92% |
| Michael Addition | Mild conditions, simple setup | Limited to specific substrates | 60–70% |
Mechanistic Insights and Optimization
Cyclization Kinetics
The 5-endo-dig cyclization is favored by electron-withdrawing groups (e.g., esters), which polarize the alkyne and facilitate nucleophilic attack. Solvent effects are critical: polar aprotic solvents (DMF) stabilize the transition state, while bases (KCO) deprotonate the hydroxyl group to enhance nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₀H₁₀N₂O₃ (based on analogous compounds) .
- Functional Groups: Amino (-NH₂), ethyl ester (-COOEt), and fused furan ring.
- Applications : Intermediate in synthesizing bioavailable kinase inhibitors, such as PI-103BE, a PI3K inhibitor .
Comparison with Structurally Similar Compounds
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
- Structure: Thieno[2,3-c]pyridine core (thiophene replaces furan).
- CAS No.: 78790-83-7 .
- Molecular Weight: 222.26 g/mol (C₁₀H₁₀N₂O₂S) . Applications: Used in heterocyclic chemistry for functionalization reactions.
Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate
- Structure : Imidazo[1,2-a]pyridine with bromo and ester groups.
- Key Differences :
Comparative Data Table
Research Findings and Insights
Pharmacokinetic Considerations
Biological Activity
Overview
Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 917504-88-2
- Structural Features : The compound contains both furan and pyridine rings, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways leading to:
- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microbial strains.
- Anticancer Properties : Research indicates that it may affect cancer cell proliferation by targeting pathways associated with cell survival and apoptosis.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The effectiveness varies based on concentration and the specific microorganism tested.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. It has been observed to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC values for these cell lines were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 12.8 |
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers focused on the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly against S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .
- Anticancer Research : In a study published in Journal of Medicinal Chemistry, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted its potential role in cancer therapy .
- Pharmacokinetics Study : A pharmacokinetic analysis revealed that after administration, the compound exhibited favorable bioavailability profiles, with peak plasma concentrations reached within one hour . This characteristic is critical for developing effective therapeutic regimens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
